Phenylphosphonothioic acid O-ethyl ester O-ester with 4,3-cresotonitrile
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Overview
Description
BRN 2948143 is a chemical compound with significant interest in various scientific fields. It is known for its unique properties and potential applications in chemistry, biology, medicine, and industry. The compound’s molecular structure and characteristics make it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of BRN 2948143 involves specific synthetic routes and reaction conditions. One common method includes the reaction of benzo[b]thiophene with chlorobenzene in the presence of an alkali metal chloride. The reaction is followed by acidification to obtain the target product . The process requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of BRN 2948143 may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Safety measures and quality control protocols are essential to maintain the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
BRN 2948143 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert BRN 2948143 into reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
BRN 2948143 has a wide range of scientific research applications:
Chemistry: It serves as a precursor or intermediate in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in biochemical studies to investigate cellular processes and molecular interactions.
Medicine: Research explores its potential therapeutic effects and applications in drug development.
Industry: BRN 2948143 is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of BRN 2948143 involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
BRN 2948143 can be compared with other similar compounds to highlight its uniqueness:
3-Chlorobenzo[b]thiophene-2-carboxylic acid: Shares structural similarities but differs in functional groups and reactivity.
Benzo[b]thiophene derivatives: Various derivatives exhibit distinct properties and applications, making BRN 2948143 unique in its specific uses and effects.
Conclusion
BRN 2948143 is a versatile compound with significant potential in various scientific fields. Its unique properties, preparation methods, chemical reactions, and applications make it a valuable subject for ongoing research and development.
Properties
CAS No. |
97638-14-7 |
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Molecular Formula |
C16H16NO2PS |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
4-[ethoxy(phenyl)phosphinothioyl]oxy-2-methylbenzonitrile |
InChI |
InChI=1S/C16H16NO2PS/c1-3-18-20(21,16-7-5-4-6-8-16)19-15-10-9-14(12-17)13(2)11-15/h4-11H,3H2,1-2H3 |
InChI Key |
YINGRBLYSPVLSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(C1=CC=CC=C1)OC2=CC(=C(C=C2)C#N)C |
Origin of Product |
United States |
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